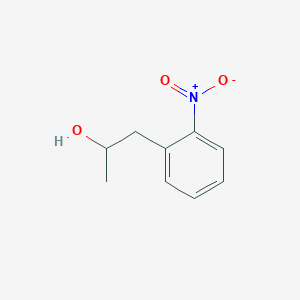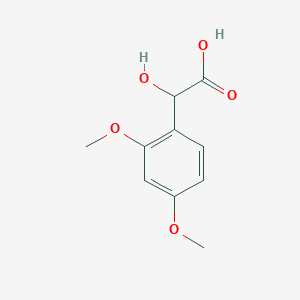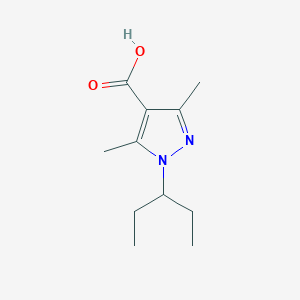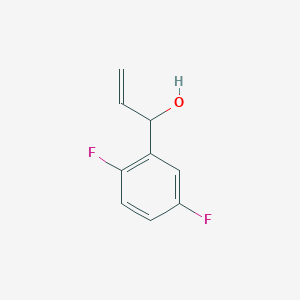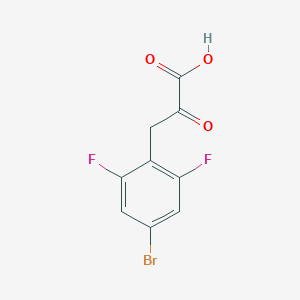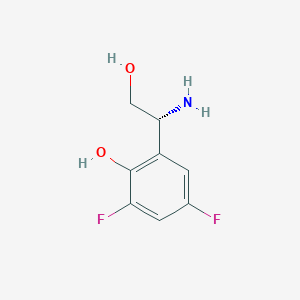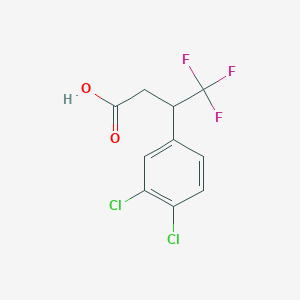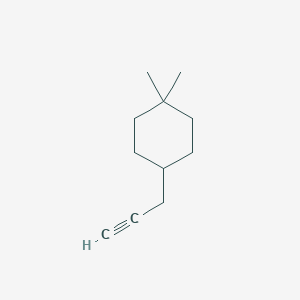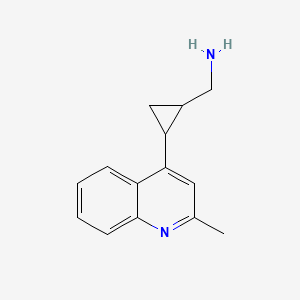![molecular formula C6H7ClN2O B13605908 O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 5-chloro-2-pyridylmethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various O-substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine: The parent compound, which lacks the 5-chloro-2-pyridylmethyl group.
O-Methylhydroxylamine: A derivative where the hydroxylamine group is bonded to a methyl group.
O-Benzylhydroxylamine: A derivative where the hydroxylamine group is bonded to a benzyl group.
Uniqueness
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine is unique due to the presence of the 5-chloro-2-pyridylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other hydroxylamine derivatives.
Eigenschaften
Molekularformel |
C6H7ClN2O |
|---|---|
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2 |
InChI-Schlüssel |
LYEJLKVVLRTBPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



